molecular formula C21H34NO3+ B078411 Oxyphenonium CAS No. 14214-84-7

Oxyphenonium

Cat. No.: B078411
CAS No.: 14214-84-7
M. Wt: 348.5 g/mol
InChI Key: GFRUPHOKLBPHTQ-UHFFFAOYSA-N
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Description

Oxyphenonium is a quaternary ammonium anticholinergic agent with peripheral side effects similar to those of atropine. It is primarily used as an adjunct in the treatment of gastric and duodenal ulcers and to relieve visceral spasms. Additionally, it has been used in the form of eye drops for its mydriatic effect .

Preparation Methods

Oxyphenonium can be synthesized through a series of chemical reactions involving the formation of a quaternary ammonium salt. The synthetic route typically involves the reaction of diethyl [2-hydroxyethyl] methylammonium bromide with α-phenylcyclohexaneglycolate. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxyphenonium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Oxyphenonium has a wide range of scientific research applications, including:

Mechanism of Action

Oxyphenonium exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Oxyphenonium is similar to other anticholinergic agents such as atropine, scopolamine, and propantheline. it is unique in its specific combination of anticholinergic and direct smooth muscle relaxing effects. This makes it particularly effective in treating gastrointestinal spasms and as a mydriatic agent .

Similar Compounds

This compound stands out due to its dual mechanism of action and its specific applications in both gastrointestinal and ophthalmic treatments.

Properties

IUPAC Name

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRUPHOKLBPHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-10-2 (bromide)
Record name Oxyphenonium
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DSSTOX Substance ID

DTXSID8048571
Record name Oxyphenonium
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Molecular Weight

348.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Oxyphenonium
Source Human Metabolome Database (HMDB)
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Solubility

1.36e-04 g/L
Record name Oxyphenonium
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Mechanism of Action

Action is achieved via a dual mechanism: (1) a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and (2) a direct effect upon smooth muscle (musculotropic).
Record name Oxyphenonium
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CAS No.

14214-84-7, 1407-05-2, 50-10-2
Record name Oxyphenonium
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Record name Oxyphenonium
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Record name Oxyphenonium
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Record name OXYPHENONIUM
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Record name Oxyphenonium
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191.5 °C
Record name Oxyphenonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxyphenonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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